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Compound of Interest

Compound Name: 4-tert-Butylbenzyl bromide

Cat. No.: B108752 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-
butylbenzyl bromide, a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in the field of drug development and

organic chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-tert-butylbenzyl bromide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 Doublet 2H Ar-H (ortho to CH₂Br)

~7.25 Doublet 2H
Ar-H (ortho to

C(CH₃)₃)

~4.50 Singlet 2H -CH₂Br

~1.30 Singlet 9H -C(CH₃)₃
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Note: Predicted values are based on typical chemical shifts for similar structural motifs. The

solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~151 Ar-C (quaternary, attached to C(CH₃)₃)

~135 Ar-C (quaternary, attached to CH₂Br)

~129 Ar-CH (ortho to CH₂Br)

~126 Ar-CH (ortho to C(CH₃)₃)

~35 -C(CH₃)₃ (quaternary)

~34 -CH₂Br

~31 -C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The

solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong C-H stretch (alkyl)

~1610 Medium C=C stretch (aromatic)

~1510 Medium C=C stretch (aromatic)

~1270 Strong C-H bend (tert-butyl)

~820 Strong
C-H bend (para-disubstituted

aromatic)

~680 Medium-Strong C-Br stretch
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Note: These are typical absorption frequencies for the functional groups present in the

molecule.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

226/228 ~10
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

147 100 [M - Br]⁺ (Base Peak)

132 ~40 [M - Br - CH₃]⁺

117 ~60 [C₉H₁₃]⁺

91 ~30 [C₇H₇]⁺ (Tropylium ion)

57 ~50 [C₄H₉]⁺ (tert-butyl cation)

Data is interpreted from the NIST Mass Spectrum of p-tert-butylbenzyl bromide.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-tert-butylbenzyl bromide (approximately 10-20 mg) is prepared in a deuterated

solvent (typically chloroform-d, CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The

spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H

NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A

sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.

The free induction decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier

transformed.
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For ¹³C NMR, a spectral width of about 220 ppm is used. A larger number of scans (typically

128 or more) is necessary due to the low natural abundance of the ¹³C isotope. Proton

decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample like 4-tert-butylbenzyl bromide, a small drop of the neat liquid is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the

mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean plates

or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as

the ionization method. A small amount of the sample is introduced into the instrument, often via

a gas chromatograph (GC-MS) for pure samples. In the ion source, the sample is vaporized

and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the

molecules to ionize and fragment. The resulting positively charged ions are then accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector

records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-tert-butylbenzyl bromide.
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Caption: Workflow for Spectroscopic Analysis of 4-tert-butylbenzyl bromide.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-tert-butylbenzyl bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108752#spectroscopic-data-of-4-tert-butylbenzyl-
bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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